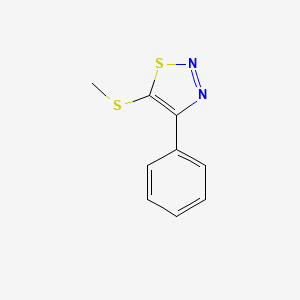

Methyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

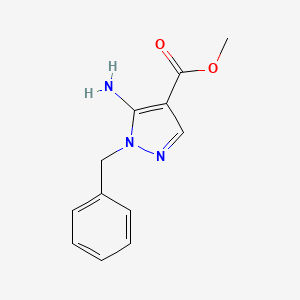

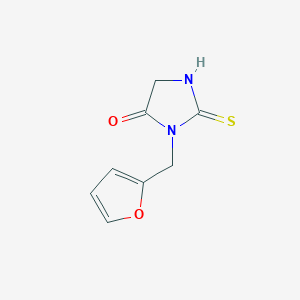

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing one sulfur and two nitrogen atoms . The specific structure can vary depending on the substituents attached to the ring.Chemical Reactions Analysis

Thiadiazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The specific reactions can vary depending on the substituents attached to the thiadiazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary widely depending on their specific structure. For example, they generally have good liposolubility, which is attributed to the presence of the sulfur atom .Applications De Recherche Scientifique

Neuroprotection in Parkinson’s Disease

Background: Parkinson’s disease (PD) is characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc). These neurons play a crucial role in motor function. The degeneration of DA neurons leads to the typical motor symptoms associated with PD.

Research Findings::- The mitogen-activated protein kinase (MAPK) pathway was implicated in PD pathology, and OXB reduced phosphorylation of extracellular signal-regulated kinase (ERK), suggesting a neuroprotective role .

Immune Memory and Phenylpropionamides

Background: Microglial innate immune memory plays a critical role in neuroinflammation and neurodegenerative diseases.

Research Findings::SHP1 Activity Tracing and Inhibition

Background: SHP1 (Src homology region 2 domain-containing phosphatase-1) is involved in various cellular processes, including immune regulation.

Research Findings::Anticancer Activity

Background: The search for novel anticancer agents continues, and thiadiazole derivatives have attracted interest.

Research Findings::Gintonin and Multi-Target Effects

Background: Gintonin, a ginseng-derived compound, has been studied for its neuroprotective properties.

Research Findings::Mécanisme D'action

The exact mechanism of action would depend on the specific targets of the compound, which could vary based on the specific substitutions on the thiadiazole ring. The mode of action generally involves the compound interacting with its targets, leading to changes in cellular processes. The biochemical pathways affected would depend on the specific targets of the compound .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its ADME properties .

The result of the compound’s action would be changes at the molecular and cellular level, which could include inhibition or activation of certain biochemical pathways, leading to therapeutic effects .

The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Propriétés

IUPAC Name |

5-methylsulfanyl-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-12-9-8(10-11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXUDOSPNARBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=NS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)

![11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2628279.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)